molecular formula C14H18N4O2 B11509794 2-Amino-4,4-dimethoxy-3-azaspiro[bicyclo[3.1.0]hexane-6,1'-cyclohexan]-2-ene-1,5-dicarbonitrile

2-Amino-4,4-dimethoxy-3-azaspiro[bicyclo[3.1.0]hexane-6,1'-cyclohexan]-2-ene-1,5-dicarbonitrile

Cat. No.: B11509794
M. Wt: 274.32 g/mol
InChI Key: NPRBNBVEAFMMEW-UHFFFAOYSA-N
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Description

2-Amino-4,4-dimethoxy-3-azaspiro[bicyclo[3.1.0]hexane-6,1’-cyclohexan]-2-ene-1,5-dicarbonitrile is a complex heterocyclic compound featuring a spiro-fused bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,4-dimethoxy-3-azaspiro[bicyclo[3.1.0]hexane-6,1’-cyclohexan]-2-ene-1,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the aminomethylation of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde under reflux conditions in ethanol . The reaction yields a mixture of products, which can be separated and purified using preparative thin-layer chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, would likely be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,4-dimethoxy-3-azaspiro[bicyclo[3.1.0]hexane-6,1’-cyclohexan]-2-ene-1,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the methoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-Amino-4,4-dimethoxy-3-azaspiro[bicyclo[3.1.0]hexane-6,1’-cyclohexan]-2-ene-1,5-dicarbonitrile involves the disruption of cellular processes essential for cancer cell survival. The compound interferes with the actin cytoskeleton, leading to the disappearance of actin filaments and the accumulation of granular actin in the cytoplasm . This disruption induces apoptosis and halts cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4,4-dimethoxy-3-azaspiro[bicyclo[3.1.0]hexane-6,1’-cyclohexan]-2-ene-1,5-dicarbonitrile is unique due to its specific spiro-fused bicyclic structure and the presence of multiple functional groups, which contribute to its diverse reactivity and potential biological activities. Its ability to disrupt the actin cytoskeleton and induce apoptosis sets it apart from other similar compounds .

Properties

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

2-amino-4,4-dimethoxyspiro[3-azabicyclo[3.1.0]hex-2-ene-6,1'-cyclohexane]-1,5-dicarbonitrile

InChI

InChI=1S/C14H18N4O2/c1-19-14(20-2)13(9-16)11(6-4-3-5-7-11)12(13,8-15)10(17)18-14/h3-7H2,1-2H3,(H2,17,18)

InChI Key

NPRBNBVEAFMMEW-UHFFFAOYSA-N

Canonical SMILES

COC1(C2(C3(C2(C(=N1)N)C#N)CCCCC3)C#N)OC

Origin of Product

United States

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